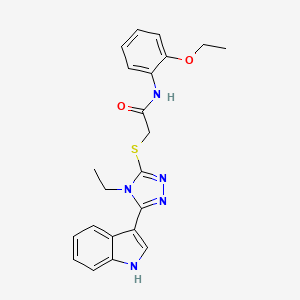
6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound with the molecular formula C16H19N5O2S and a molecular weight of 345.42 g/mol. This compound is part of the pyrimidine family, which is known for its wide range of biological and pharmacological activities . Pyrimidine derivatives have been extensively studied for their potential anticancer properties .
Métodos De Preparación
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrimidine ring.
Common reagents used in these reactions include phenyl isothiocyanate and triethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the context of cancer research.
Medicine: Due to its structural similarity to nucleotide bases, it is being explored for its potential as an anticancer agent.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, particularly in cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives, such as:
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
5-fluorouracil: A medication used to treat cancer.
Methotrexate: A chemotherapy agent and immune system suppressant.
What sets 6-(morpholin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide apart is its unique combination of the morpholino and tetrahydrobenzo[d]thiazol-2-yl groups, which may contribute to its specific biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
6-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-15(20-16-19-11-3-1-2-4-13(11)24-16)12-9-14(18-10-17-12)21-5-7-23-8-6-21/h9-10H,1-8H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOGRSCXIBDWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2887772.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)


![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)

![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2887786.png)
![2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2887789.png)

